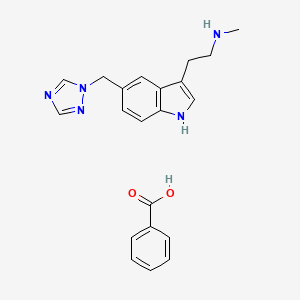
N10-Monodesmethyl Rizatriptan Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N10-Monodesmethyl Rizatriptan Benzoate is a metabolite of Rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist. It is structurally derived from tryptamine and has the molecular formula C21H23N5O2 with a molecular weight of 377.44 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The preparation of N10-Monodesmethyl Rizatriptan Benzoate involves synthetic routes similar to those used for Rizatriptan. The solid dispersions of Rizatriptan benzoate are prepared with PEG 6000 and mannitol in various ratios . The synthetic route typically involves the use of liquid chromatography tandem-mass spectrometry (LC/MS/MS) for the analysis of plasma concentrations
Analyse Chemischer Reaktionen
N10-Monodesmethyl Rizatriptan Benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N10-Monodesmethyl Rizatriptan Benzoate is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a valuable biochemical for proteomics research . In pharmacological studies, it is used to understand the bioequivalence and tolerability of different formulations of Rizatriptan . Additionally, it is used in the development and optimization of mouth-dissolving tablets for quick action in treating migraines .
Wirkmechanismus
The mechanism of action of N10-Monodesmethyl Rizatriptan Benzoate is similar to that of Rizatriptan. It binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of brain blood vessels and blocks pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . The molecular targets and pathways involved include the serotonin receptors and the trigeminovascular system .
Vergleich Mit ähnlichen Verbindungen
N10-Monodesmethyl Rizatriptan Benzoate is unique in its structure and function compared to other similar compounds. Similar compounds include other triptans such as Sumatriptan, Zolmitriptan, and Naratriptan . While these compounds also target serotonin receptors, this compound is specifically a metabolite of Rizatriptan and has distinct pharmacokinetic properties .
Eigenschaften
Molekularformel |
C21H23N5O2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
benzoic acid;N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C14H17N5.C7H6O2/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;8-7(9)6-4-2-1-3-5-6/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
SAJJQXRZSGAWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


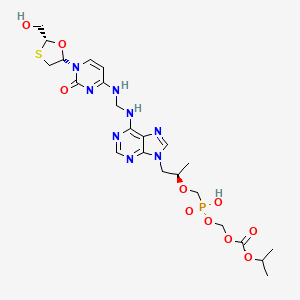
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
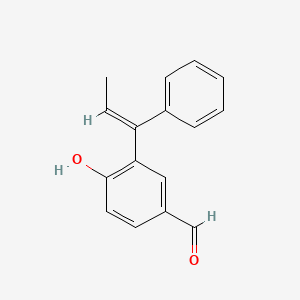

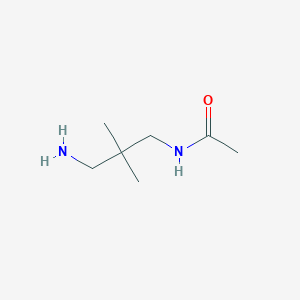
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
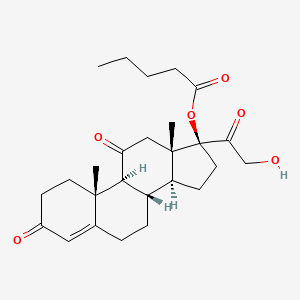
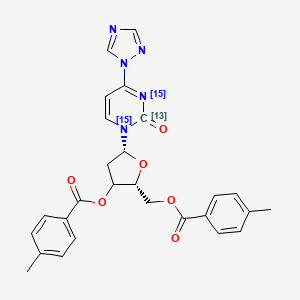


![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
